6-Bromo-2-chloro-8-methylquinolin-5-amine
Overview
Description
6-Bromo-2-chloro-8-methylquinolin-5-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms .
Preparation Methods
The synthesis of 6-Bromo-2-chloro-8-methylquinolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of a quinoline precursor, followed by amination. The reaction conditions often involve the use of catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
6-Bromo-2-chloro-8-methylquinolin-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The major products formed depend on the specific substituents introduced.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, often using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction involving this compound, where boron reagents are used to form carbon-carbon bonds under mild conditions.
Scientific Research Applications
6-Bromo-2-chloro-8-methylquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Industry: Quinoline derivatives are used in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-8-methylquinolin-5-amine involves its interaction with various molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The specific pathways and molecular targets may vary depending on the biological activity being studied.
Comparison with Similar Compounds
6-Bromo-2-chloro-8-methylquinolin-5-amine can be compared with other quinoline derivatives such as:
6-Bromo-2-chloroquinoline: Similar in structure but lacks the methyl group at the 8th position.
6-Bromo-2-methylquinolin-5-amine: Similar but lacks the chlorine atom at the 2nd position.
8-Methylquinoline: Lacks both the bromine and chlorine substituents.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
6-bromo-2-chloro-8-methylquinolin-5-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2/c1-5-4-7(11)9(13)6-2-3-8(12)14-10(5)6/h2-4H,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESCCEPXQQOHNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1N=C(C=C2)Cl)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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